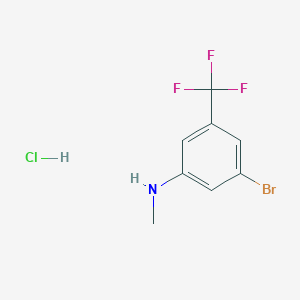

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride

Description

Nomenclature and Classification

The systematic IUPAC name for this compound is (3-bromo-5-(trifluoromethyl)phenyl)methanamine hydrochloride , reflecting its benzylamine backbone substituted at the 3- and 5-positions with bromine and a trifluoromethyl group, respectively. The hydrochloride salt designation indicates the presence of a protonated amine group stabilized by a chloride counterion.

Classification :

- Primary amine : The -NH2 group is bonded directly to the benzyl carbon.

- Arylalkylamine : Combines an aromatic ring (phenyl) with an alkylamine moiety.

- Polyhalogenated derivative : Contains both bromine (Br) and fluorine (F) atoms.

Synonyms :

| Identifier | Source |

|---|---|

| 1214350-34-1 | PubChem |

| 3-Bromo-5-(trifluoromethyl)benzylamine hydrochloride | Avantor |

| CS-0341442 | PubChem |

The compound shares structural homology with benzylamine (C6H5CH2NH2), differing in its meta- and para-substituents, which introduce significant electronic perturbations.

Functional Group Interactions and Electronic Effects

The molecule features three critical functional groups:

- Primary amine (-NH2) : Participates in hydrogen bonding and acid-base reactions.

- Bromine substituent (-Br) : An electron-withdrawing group (EWG) via inductive effects.

- Trifluoromethyl group (-CF3) : A strong EWG due to both inductive (-I) and resonance (-R) effects.

Electronic Effects Analysis :

- Hammett Substituent Constants :

| Substituent | σm (meta) | σp (para) |

|---|---|---|

| -CF3 | 0.43 | 0.54 |

| -Br | 0.39 | 0.26 |

Data derived from linear free-energy relationships.

The -CF3 group exhibits greater electron-withdrawing power than -Br, particularly in the para position (σp = 0.54 vs. 0.26). This creates a pronounced electron-deficient aromatic ring, as quantified by the Hammett equation:

$$ \log \frac{k}{k_0} = \sigma \rho $$

where σ represents the substituent’s electronic contribution, and ρ reflects the reaction’s sensitivity to electronic effects.

Resonance and Inductive Interactions :

Heteroatom Influence on Reactivity and Bioactivity

Bromine (Br) :

- Enhances lipophilicity (logP ↑), favoring membrane permeability.

- Acts as a leaving group in nucleophilic aromatic substitution (SNAr) under basic conditions.

Fluorine (F) :

- The -CF3 group increases metabolic stability by resisting oxidative degradation.

- Contributes to electrophilicity at the benzylic position, facilitating reactions with nucleophiles.

Nitrogen (N) :

- The protonated amine (-NH3+) in the hydrochloride salt enhances water solubility.

- Serves as a hydrogen bond donor , critical for molecular recognition in biological systems.

Comparative Reactivity :

| Reaction | Expected Outcome |

|---|---|

| N-Alkylation | Amine reacts with alkyl halides |

| Reductive Amination | Forms secondary amines with ketones |

| Schiff Base Formation | Reacts with aldehydes to generate imines |

The electron-withdrawing substituents (-Br, -CF3) reduce the aromatic ring’s electron density, directing electrophilic attacks to the less deactivated positions (e.g., ortho to -NH2). This electronic profile mirrors trends observed in arylalkylamine derivatives, where substituents modulate receptor binding affinities.

Bioactivity Considerations :

- The -CF3 group’s -I effect may enhance interactions with hydrophobic protein pockets.

- Bromine’s polarizability could facilitate halogen bonding in enzyme active sites.

Properties

IUPAC Name |

3-bromo-N-methyl-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4,13H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMSWFFVKHDUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride are being explored for their potential use in treating neoplastic diseases, including leukemia. The compound serves as an intermediate in the synthesis of more complex molecules that exhibit anticancer properties . For instance, it has been involved in the preparation of compounds that act as tyrosine kinase inhibitors, which are crucial in targeting specific cancer pathways .

Drug Development

The compound is also noted for its role in developing drugs containing trifluoromethyl groups, which have been shown to enhance biological activity. For example, various FDA-approved drugs incorporate similar structural motifs to improve efficacy against conditions such as chronic pain and inflammation . The inclusion of trifluoromethyl groups has been linked to increased potency in inhibiting specific enzymes or receptors involved in disease processes.

Improved Synthesis Methods

Recent advancements in synthetic methodologies have streamlined the production of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride. Techniques such as the Mizoroki–Heck cross-coupling reaction have been optimized to yield high-purity products efficiently. This method involves reacting 1-bromo-3-(trifluoromethyl)benzene with various aldehydes or other functional groups under controlled conditions .

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Mizoroki–Heck Coupling | Uses palladium catalysts; high selectivity | High |

| Microwave-Assisted Synthesis | Reduced reaction times; maintains yield | Excellent |

Green Chemistry Approaches

Efforts towards environmentally friendly synthesis have led to methods that minimize waste and reduce hazardous byproducts. One such approach involves using transition metal catalysts and mild reaction conditions to convert starting materials into (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride efficiently .

Clinical Applications

A notable case study involves the use of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride as a precursor in developing a novel drug candidate for treating chronic myelogenous leukemia (CML). This drug candidate demonstrated promising results in preclinical trials, showcasing significant efficacy against resistant cancer cell lines .

Pharmacokinetics Studies

Pharmacokinetic studies have shown that compounds derived from (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride exhibit favorable absorption and metabolism profiles in vivo. For instance, one study reported effective plasma concentration levels following oral administration in animal models, supporting its potential for therapeutic use .

Mechanism of Action

The mechanism by which (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The following analogs share the core aromatic amine structure but differ in substituents, enabling comparative analysis of electronic and steric effects:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Predicted Collision Cross Section (Ų, [M+H]⁺) |

|---|---|---|---|---|

| (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride | Br (3), -CF₃ (5), -CH₂NH₂ (1) | C₉H₈BrClF₃N | 314.52 | Not reported |

| (3-Bromo-5-chloro-phenyl)-methyl-amine hydrochloride | Br (3), Cl (5), -CH₂NH₂ (1) | C₇H₇BrClN | 236.50 | 135.9 |

| (3-Bromo-5-methylphenyl)methylamine hydrochloride | Br (3), -CH₃ (5), -CH₂NHCH₃ (1) | C₉H₁₂BrN | 214.11 | Not reported |

| {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride | Br (4-phenoxy), F (5), -CH₂NHCH₃ (1) | C₁₄H₁₄BrClFNO | 362.63 | Not reported |

Key Observations:

Electron-Withdrawing vs. In contrast, the -CH₃ group in donates electrons, increasing aromatic ring reactivity toward electrophilic substitution . The -Cl substituent in offers moderate electron withdrawal, intermediate between -CF₃ and -CH₃.

Steric Effects :

- The bulky -CF₃ group in the target compound may hinder ortho/para-directed reactions compared to the smaller -Cl or -CH₃ groups in and .

Collision Cross-Section (CCS) :

Physicochemical Properties

Predicted properties for analogs (e.g., logP, solubility) are absent in the evidence. However, the -CF₃ group in the target compound is expected to increase hydrophobicity compared to the -Cl and -CH₃ analogs. This aligns with trends in similar trifluoromethylated pharmaceuticals, where -CF₃ enhances membrane permeability .

Biological Activity

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a brominated phenyl ring with a trifluoromethyl group, which significantly influences its biological activity. The general formula can be represented as follows:

Synthesis Methods

The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride typically involves:

- Starting Materials : 3-Bromo-5-trifluoromethyl-aniline.

- Reagents : Methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions : Reaction under basic conditions, often utilizing potassium carbonate in an organic solvent.

This synthetic route allows for the introduction of the methyl amine group while preserving the integrity of the halogen and trifluoromethyl substituents.

The biological activity of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride is primarily attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to various enzymes.

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those involved in serotonin uptake.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antimicrobial Activity : Studies have shown that trifluoromethyl-substituted anilines can possess significant antibacterial properties. For instance, derivatives have been tested against various strains of bacteria, yielding minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Potential : Compounds containing trifluoromethyl groups have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that such compounds could induce apoptosis in specific cancer cell lines .

- Neurological Effects : The modulation of neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or mood disorders.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of related trifluoromethyl compounds demonstrated that modifications at the para position on the phenyl ring significantly enhanced potency against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.5 to 5 μg/mL, indicating strong antibacterial activity .

Anticancer Activity

In a series of experiments evaluating anticancer effects, (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride showed promising results against several cancer cell lines, including breast and lung cancers. The compound exhibited IC50 values below 10 μM, suggesting effective cytotoxicity .

Data Summary

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes aryl halide substitution under transition metal catalysis. For example:

-

The trifluoromethyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic attack at the bromine site .

-

Palladium-catalyzed reactions require inert atmospheres (e.g., argon) to prevent catalyst oxidation .

Hydrolysis and Salt Formation

The methylamine hydrochloride group participates in acid-base reactions :

-

The hydrochloride salt improves solubility in polar solvents (e.g., water or ethanol), enabling subsequent reactions in aqueous media .

Amine Alkylation/Acylation

The methylamine group can react with:

-

Alkyl halides : Forms quaternary ammonium salts under basic conditions.

-

Acid chlorides : Yields amides via Schotten-Baumann reactions .

Oxidation

Controlled oxidation of the methylamine group to a nitroso or nitro derivative is feasible but underreported in literature.

Radical Reactions

Under radical initiators (e.g., AIBN), the C-Br bond undergoes homolytic cleavage , enabling:

-

Polymerization : Incorporation into polymer backbones.

-

C-H functionalization : Bromine acts as a radical leaving group .

Key Reaction Data Table

Mechanistic Insights

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride?

- Answer : The synthesis typically involves sequential halogenation and amination steps. For example, bromination of a trifluoromethyl-substituted aromatic precursor (e.g., using N-bromosuccinimide in DMF) is followed by methylamine introduction under basic conditions. Purification often employs recrystallization from ethanol/water mixtures to isolate the hydrochloride salt . Key parameters include temperature control (<50°C to avoid trifluoromethyl group degradation) and inert atmospheres to prevent oxidation.

Q. How is structural confirmation and purity assessment performed for this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine at position 3, trifluoromethyl at 5) via coupling patterns and chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >97% is validated using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion [M+H]⁺ at m/z 284.0 (theoretical for C₉H₈BrF₃N⁺) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C), making it suitable for biological assays. In organic solvents, solubility is higher in DMSO (>100 mg/mL), which is critical for stock solution preparation. Researchers must account for solvent compatibility in cell-based assays to avoid cytotoxicity .

Advanced Research Questions

Q. How do electronic effects of bromine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

- Answer : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing (-I effect), reducing electron density at the aromatic ring and directing electrophilic substitution. Bromine (-Br) acts as a moderate leaving group in Suzuki-Miyaura couplings. Optimal conditions for coupling require Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/water at 80°C. Conflicting reactivity (e.g., competing debromination) may arise under strongly basic conditions, necessitating pH monitoring .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Answer : Discrepancies (e.g., IC₅₀ variations in enzyme inhibition) may stem from assay conditions. Strategies include:

- Dose-response normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity.

- Solvent standardization : Ensure DMSO concentrations ≤0.1% to avoid solvent interference .

- Target validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to distinguish specific vs. nonspecific interactions .

Q. What computational approaches predict interactions between this compound and biological targets?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs). The trifluoromethyl group often engages in hydrophobic pockets, while the amine forms hydrogen bonds .

- QSAR modeling : Use descriptors like logP and polar surface area to correlate structure with activity. For example, higher logP (predicted ~2.5) correlates with improved blood-brain barrier penetration in CNS-targeted studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.